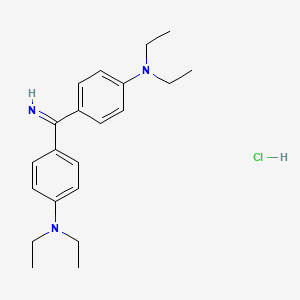![molecular formula C34H38N4O7 B12382493 4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide](/img/structure/B12382493.png)
4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, nitro, and amide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide typically involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Pyrazinone Core: The synthesis begins with the formation of the pyrazinone core. This step involves the condensation of appropriate starting materials under controlled conditions to form the pyrazinone ring.
Introduction of Substituents: The next steps involve the introduction of various substituents, such as the hydroxyphenyl, methoxyphenyl, and nitro groups. These steps typically involve electrophilic aromatic substitution reactions.
Formation of the Amide Bond: The final step involves the formation of the amide bond, which is achieved through the reaction of the amine group with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles for substitution reactions include halides (e.g., chloride, bromide) and amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: This compound can be used in biological studies to investigate its effects on various biological pathways and processes.
作用機序
The mechanism of action of 4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are likely mediated through its ability to bind to these targets and modulate their activity.
類似化合物との比較
Similar Compounds
- **4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.
特性
分子式 |
C34H38N4O7 |
|---|---|
分子量 |
614.7 g/mol |
IUPAC名 |
4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide |
InChI |
InChI=1S/C34H38N4O7/c1-22(2)32-34(41)36(20-24-6-11-27(39)12-7-24)26(17-23-8-13-28(44-3)14-9-23)21-37(32)30-15-10-25(18-31(30)38(42)43)33(40)35-19-29-5-4-16-45-29/h6-15,18,21-22,29,32,39H,4-5,16-17,19-20H2,1-3H3,(H,35,40)/t29-,32+/m0/s1 |
InChIキー |
UZVHJOMTRTYDKL-BHDXBOSCSA-N |
異性体SMILES |
CC(C)[C@@H]1C(=O)N(C(=CN1C2=C(C=C(C=C2)C(=O)NC[C@@H]3CCCO3)[N+](=O)[O-])CC4=CC=C(C=C4)OC)CC5=CC=C(C=C5)O |
正規SMILES |
CC(C)C1C(=O)N(C(=CN1C2=C(C=C(C=C2)C(=O)NCC3CCCO3)[N+](=O)[O-])CC4=CC=C(C=C4)OC)CC5=CC=C(C=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



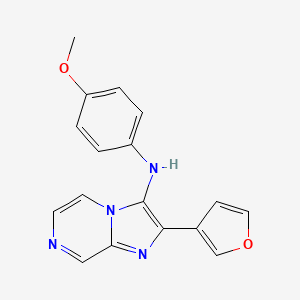
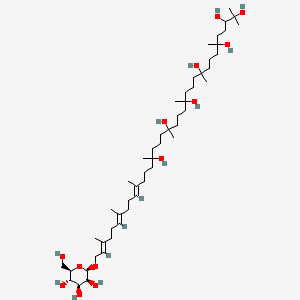

![5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12382435.png)

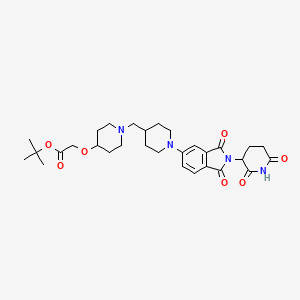
![disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12382472.png)
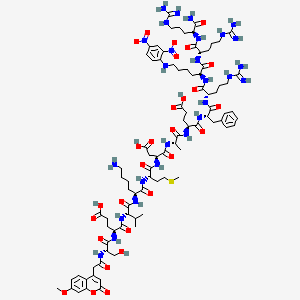
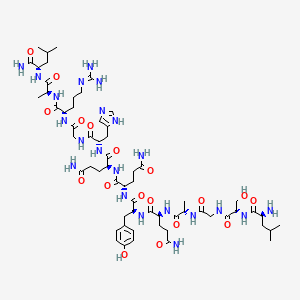
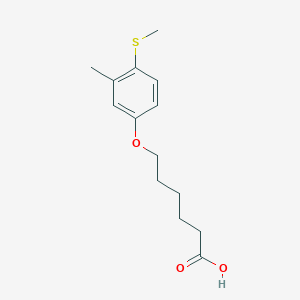
![3-Ethyl-8-((2-methylimidazo[2,1-b]thiazol-6-yl)methyl)-7-(oxetan-3-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12382501.png)
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12382506.png)
